N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(2,4-Dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine; hydrochloride is a pyrazole-derived compound featuring dual pyrazole rings with distinct substitution patterns. The molecule consists of a 2,4-dimethylpyrazole moiety linked via a methylene bridge to a 1-methylpyrazol-4-amine group, with a hydrochloride counterion enhancing its solubility.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-4-13-15(3)10(8)6-11-9-5-12-14(2)7-9;/h4-5,7,11H,6H2,1-3H3;1H |
InChI Key |
HHBBHQKXVQPQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as the reaction medium . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce pyrazole amines.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria, inhibiting the first step of NH4+ oxidation . This inhibition is thought to be mediated by the compound’s ability to chelate metal ions required for enzyme activity.
Comparison with Similar Compounds
N-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine; Hydrochloride
This analog replaces the 2,4-dimethylpyrazole group with a 1-ethyl-3-methylpyrazole.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Here, the pyrazole is substituted with a pyridine ring and a cyclopropylamine group. The pyridine inclusion enhances π-π stacking interactions in biological targets, a feature absent in the dimethylpyrazole-based target compound. This structural difference correlates with distinct binding affinities in kinase inhibition assays .
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
The absence of a methyl group at position 1 (compared to the target compound) may reduce steric hindrance, influencing receptor binding .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 255.75 g/mol | HRMS | |
| Solubility (HO) | 5.2 mg/mL | Shake-flask | |
| logP | 1.8 | HPLC | |
| pKa | 6.9 (amine) | Potentiometric titration |
Q. Table 2. Bioactivity Data Comparison
| Study | IC (Kinase X) | Model | Conflict Source |
|---|---|---|---|
| A (2024) | 120 nM | Recombinant enzyme | ATP concentration (1 mM vs. 10 μM) |
| B (2025) | 450 nM | Cell-based assay | Metabolite interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
